Lipase

Catalog No.
S1773584
CAS No.
9001-62-1
M.F
C11H9N3NaO2+
M. Wt
238.202
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lipase

CAS Number

9001-62-1

Product Name

Lipase

IUPAC Name

sodium;4-(pyridin-2-yldiazenyl)benzene-1,3-diol

Molecular Formula

C11H9N3NaO2+

Molecular Weight

238.202

InChI

InChI=1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,15-16H;/q;+1

InChI Key

QWZUIMCIEOCSJF-CHHCPSLASA-N

SMILES

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O.[Na+]

Synonyms

Triacylglycerol Lipase; 2212E; ABS Fungal Lipase L; AK Amano 20; AY Amano 30; AYS Amano; Acid Lipase; Adipose Triglyceride Lipase; Alfamalt LP 10066; Alkaline Lipase; Allzyme Lipase; Altus 13; Altus 2; Amano AK; Amano AP; Amano AY 1; Amano B; Amano C

In Vitro Studies of Fat Digestion and Absorption:

Rizolipase can be used as a tool in in vitro experiments to study fat digestion and absorption. Researchers can add Rizolipase to cell cultures or isolated enzymes to mimic the breakdown of dietary fats by pancreatic lipase. This allows for controlled investigation of factors affecting fat digestion, such as the presence of bile salts or different types of dietary fats [].

Investigating Lipase Activity and Inhibition:

Scientific research often involves studying the activity and inhibition of enzymes. Rizolipase can be a substrate for assays that measure lipase activity. Additionally, researchers can use Rizolipase to test the inhibitory effects of potential drugs or natural compounds on lipase activity. This information can be valuable in developing new therapies for conditions like obesity or hyperlipidemia [].

Models of Pancreatic Insufficiency:

Pancreatic insufficiency is a condition where the pancreas doesn't produce enough digestive enzymes. Rizolipase can be used in research models to mimic pancreatic insufficiency. By adding Rizolipase to cell cultures or animal models with induced pancreatic insufficiency, researchers can study the effects of enzyme replacement therapy and develop new treatment strategies [].

Studying Lipid-Related Diseases:

Rizolipase may be a helpful tool in researching lipid-related diseases, such as atherosclerosis and non-alcoholic fatty liver disease (NAFLD). Researchers can use Rizolipase to investigate the role of lipase activity in the development and progression of these diseases. Additionally, Rizolipase may be used to test the efficacy of potential treatments aimed at modulating lipase activity [, ].

Lipase is a class of enzymes that catalyze the hydrolysis of triglycerides, breaking them down into free fatty acids and glycerol. This process is crucial for lipid metabolism in organisms, allowing for the absorption and utilization of dietary fats. Lipases are produced in various tissues, including the pancreas, liver, and adipose tissue, and play significant roles in digestion and fat transport within the body .

Lipases primarily catalyze the hydrolysis of triglycerides through a series of reactions:

  • Hydrolysis of Triglycerides:
    Triglyceride+H2OFatty Acid+Diacylglycerol\text{Triglyceride}+\text{H}_2\text{O}\rightarrow \text{Fatty Acid}+\text{Diacylglycerol}
  • Hydrolysis of Diacylglycerol:
    Diacylglycerol+H2OFatty Acid+Monacylglycerol\text{Diacylglycerol}+\text{H}_2\text{O}\rightarrow \text{Fatty Acid}+\text{Monacylglycerol}
  • Hydrolysis of Monacylglycerol:
    Monacylglycerol+H2OFatty Acid+Glycerol\text{Monacylglycerol}+\text{H}_2\text{O}\rightarrow \text{Fatty Acid}+\text{Glycerol}

These reactions illustrate how lipases facilitate the breakdown of complex lipids into simpler molecules that can be absorbed by intestinal cells .

Lipases are essential for several biological processes:

  • Digestion: They enable the breakdown of dietary fats in the gastrointestinal tract, facilitating nutrient absorption.
  • Lipid Metabolism: Lipases regulate lipid levels in the bloodstream and contribute to energy homeostasis by mobilizing stored fats during fasting or physical activity.
  • Pathophysiology: Dysregulation of lipase activity is associated with conditions such as obesity, diabetes, and cardiovascular diseases .

Different types of lipases (e.g., pancreatic lipase, hepatic lipase) have specialized functions depending on their location and substrate specificity .

Lipases can be synthesized through various methods:

  • Natural Extraction: Lipases are commonly extracted from animal tissues (e.g., pancreas) or plants.
  • Microbial Fermentation: Many industrial applications utilize microbial sources (e.g., bacteria and fungi) for large-scale production. Organisms like Candida rugosa and Aspergillus niger are notable producers.
  • Recombinant DNA Technology: Genetic engineering techniques allow for the production of specific lipases by inserting lipase genes into host organisms, such as yeast or bacteria, enhancing yield and purity .

Lipases have diverse applications across various fields:

  • Food Industry: Used in cheese production, flavor enhancement, and fat modification.
  • Pharmaceuticals: Employed in drug formulation and as therapeutic agents in enzyme replacement therapy.
  • Biofuels: Catalyze transesterification reactions for biodiesel production from triglycerides.
  • Cosmetics: Incorporated into formulations for skin care products due to their moisturizing properties .

Research on lipase interactions reveals their complex roles in metabolic pathways:

  • Hormonal Regulation: Hormones such as insulin and glucagon influence lipase activity, affecting lipid mobilization and storage.
  • Drug Interactions: Certain medications can inhibit lipase activity (e.g., orlistat), which is used to manage obesity by preventing fat absorption .
  • Enzyme Inhibitors: Studies have identified specific inhibitors that target lipases to modulate their activity for therapeutic purposes .

Lipase shares similarities with several other enzymes involved in lipid metabolism. Here’s a comparison highlighting its uniqueness:

CompoundFunctionUnique Features
Pancreatic LipaseDigests dietary fats in the small intestineRequires colipase for optimal activity
Hormone-Sensitive LipaseMobilizes stored triglycerides in adipose tissueRegulated by hormonal signals
Lipoprotein LipaseDegrades circulating triglycerides in bloodAnchored to endothelial surfaces; requires apolipoprotein C-II for activation
Phospholipase A2Hydrolyzes phospholipidsInvolved in cell signaling pathways

Unlike other enzymes, lipase's activity is enhanced at oil-water interfaces, making it particularly effective in digesting fats .

The primary structure of lipases reveals distinct patterns of amino acid sequence conservation that are fundamental to their enzymatic function. Microbial lipases typically range from 20 to 60 kilodaltons in molecular weight, composed of single polypeptide chains containing 269 to 534 amino acid residues [1] [20]. The porcine pancreatic lipase, for instance, consists of a single chain of 449 amino acids [2], while Penicillium camembertii lipase contains 276 amino acid residues [24].

A defining characteristic of lipase primary structure is the highly conserved pentapeptide motif Glycine-X-Serine-X-Glycine, where X represents any amino acid residue [1] [32]. This consensus sequence is critical for catalytic function, with the central serine residue serving as the nucleophilic center [1]. The invariant glycines in positions one and five of this motif are conserved due to steric restrictions imposed by the packing stereochemistry of the beta-epsilon serine-alpha structural motif [32].

Lipase SourceAmino Acid LengthMolecular Weight (kDa)Catalytic TriadReference
Porcine Pancreatic44950.8Ser-His-Asp [2]
Candida rugosa53460.0Ser209-Glu341-His449 [1]
Penicillium camembertii27631.2Ser-Asp-His [24]
Bacillus subtilis18119.4Ser77-His155-Asp133 [22]
Rhizopus niveus26930.5Ser-His-Asp [20]

Sequence conservation analysis reveals that thermostable lipases demonstrate specific amino acid preferences [13]. Cold-adapted lipases from Euplotes focardii show increased frequencies of Alanine, Aspartic acid, Glycine, Serine, and Threonine compared to their mesophilic counterparts, while substitutions increasing Glutamic acid, Phenylalanine, Lysine, and Tyrosine are generally avoided [13]. These patterns reflect adaptations to environmental temperature conditions and structural stability requirements.

The active site serine residue is consistently located within the conserved pentapeptide motif and is positioned in a nucleophilic elbow structure between a beta-strand and alpha-helix [1] [32]. This positioning is crucial for the transesterification mechanism that characterizes lipase catalysis [37]. Additionally, lipases contain disulfide bonds that contribute to structural stability, with Candida rugosa lipase containing seven disulfide bonds and Penicillium camembertii lipase having two disulfide linkages [1] [24].

Secondary and Tertiary Structural Elements

Lipases exhibit a characteristic alpha/beta hydrolase fold architecture that represents one of the most common protein folds in nature [15] [18]. This fold consists of a central beta-sheet core flanked by alpha-helices on both sides, creating a stable three-dimensional framework [1] [18]. The core structure typically contains eight beta-strands, seven of which are parallel, connected by six alpha-helices [3] [15].

The tertiary structure of lipases is organized into distinct domains. Human pancreatic lipase exemplifies this organization with a globular N-terminal domain formed by a central beta-sheet core extending from amino acids 1-335, and a C-terminal domain consisting of a beta-sheet sandwich structure [3]. These domains are separated by a short, unstructured stretch of amino acids and are stabilized by multiple disulfide bonds [3].

Secondary structure analysis of Candida rugosa lipase reveals specific proportions of structural elements [38]. The protein contains approximately 25% alpha-helix content, 28% beta-sheet content, and 47% random coil and turn structures [38]. Fourier-transform infrared spectroscopy studies identify two distinct classes of alpha-helices within the structure, with absorption peaks at 1657.9 and 1649.4 wavenumbers, reflecting differences in hydrogen bonding strength and helix flexibility [38].

The L2 lipase from thermophilic Bacillus species demonstrates the typical alpha/beta hydrolase fold with 11 beta-strands and 13 alpha-helices [40]. This structure crystallizes in the orthorhombic space group with unit-cell parameters of a = 72.0, b = 81.8, c = 83.4 Angstroms [40]. The presence of metal ions, including one calcium and one zinc ion, contributes to structural stability and potentially to catalytic function [40].

Beta-sheet structures in lipases exhibit characteristic pleated conformations with successive side chains alternating in up and down orientations [23]. The beta-strands are connected laterally by backbone hydrogen bonds, forming twisted, pleated sheets that provide structural rigidity [23]. The central beta-sheet in lipases serves as the architectural foundation upon which the catalytic machinery is assembled [4] [18].

Thermal stability studies reveal that lipase secondary structures remain stable up to approximately 50 degrees Celsius, beyond which both alpha-helix and beta-sheet components begin to unfold simultaneously [38]. This coordinated unfolding pattern suggests strong interdependence between different secondary structural elements in maintaining overall protein stability [38].

Catalytic Triad Configuration

The catalytic mechanism of lipases relies on a triad of amino acid residues that work in concert to facilitate substrate hydrolysis. This triad consists of a nucleophilic serine, a histidine base, and an acidic residue, typically aspartic acid or occasionally glutamic acid [1] [4]. The spatial arrangement and chemical properties of these residues create a highly efficient catalytic system analogous to that found in serine proteases [4].

The catalytic triad in lipases exhibits essentially identical stereochemistry to serine proteases, despite significant differences in amino acid conformations and orientations [4]. In Rhizomucor miehei lipase, the active site triad comprises Serine-144, Histidine-285, and Aspartic acid-204 [32]. The nucleophilic serine residue adopts a unique epsilon conformation within a beta-epsilon serine-alpha structural motif [32].

Lipase FamilyCatalytic SerineCatalytic HistidineCatalytic AcidOxyanion Hole ResiduesReference
Pseudomonas cepaciaSer87His286Asp264Thr40, Gln106 [5]
Candida antarctica BSer105His224Asp187Thr40, Gln106 [14]
Bacillus subtilisSer77His155Asp133- [22]
Human PancreaticSer153His353Asp324- [39]
Rhizopus niveusSer144His258Asp203- [20]

The oxyanion hole represents a critical structural feature that stabilizes the tetrahedral intermediate formed during catalysis [14] [17]. This stabilization mechanism involves backbone amide nitrogen atoms that provide hydrogen bond donors arranged to accommodate the negative charge developed on the carbonyl oxygen during the reaction [17]. In most lipases, the oxyanion hole consists of two backbone NH groups, though some enzymes incorporate additional hydrogen bond donors from side chain hydroxyl groups [17].

The catalytic histidine residue exhibits conformational flexibility that is essential for enzymatic function [22] [43]. Crystallographic studies of Bacillus subtilis lipase at 1.3 Angstrom resolution reveal that the active site serine displays alternate side-chain conformations [22]. The first conformation forms a hydrogen bond with the histidine nitrogen, representing the active state, while the second conformation establishes a hydrogen bond with an adjacent histidine residue, corresponding to the inactive state [22].

Molecular dynamics simulations demonstrate that the catalytic histidine can adopt two distinct conformations during enzymatic cycles [42] [43]. In the open conformation, the histidine moves away from the catalytic serine, while in the closed conformation, it approaches the serine residue [42]. This dynamic behavior is associated with loop flexibility near the active site and plays a crucial role in substrate binding and product release [42].

The unique topological arrangement of the catalytic triad in lipases creates what has been described as a mirror image of the serine protease catalytic mechanism [18]. The elements of the triad are positioned on loops that represent the best-conserved structural features within the alpha/beta hydrolase fold [18]. This conservation reflects the critical importance of precise geometric relationships between the catalytic residues for optimal enzymatic function [18].

Lid Domain Architecture and Dynamics

The lid domain represents one of the most distinctive and functionally important structural features of lipases, serving as a mobile element that controls access to the active site [6] [8]. Most lipases possess a flexible lid structure located near the active site that undergoes conformational changes in response to the presence of lipid-water interfaces [6]. This dynamic domain significantly affects both catalytic activity and substrate specificity [6].

Lid domain architecture varies considerably among different lipase families, with thermostable lipases typically containing larger lid domains composed of two or more helices, while mesophilic lipases tend to have smaller lids in the form of single loops or helices [6] [8]. The lid in Candida rugosa lipase consists of an alpha-helical structure spanning residues 65-94, which is stabilized by a disulfide bond between Cysteine-60 and Cysteine-97, as well as an ionic interaction between Glutamic acid-96 and Arginine-37 [1].

In aqueous media, the lid predominantly adopts a closed conformation that shields the active site from the surrounding environment [6] [8]. However, in the presence of a hydrophobic layer or lipid-water interface, the lid undergoes partial opening that exposes the catalytic machinery to substrate molecules [6]. This conformational transition is fundamental to the phenomenon of interfacial activation that distinguishes true lipases from esterases [6].

The lid domain of Rhizopus delemar lipase demonstrates the structural complexity of these regulatory elements [7]. Site-directed mutagenesis and lid domain swapping experiments reveal that specific amino acid compositions within the lid determine substrate specificity toward different triglyceride chain lengths [7]. Substitution of tryptophan residues in the lid domain significantly enhances lipase activity toward bulkier triglycerides such as glyceryl tridecanoate and tridodecanoate [7].

Lipase SourceLid ResiduesLid StructureStabilizing ElementsDynamic BehaviorReference
Candida rugosa65-94Alpha-helixCys60-Cys97, Glu96-Arg37Closed/Open [1]
Rhizomucor miehei-Alpha-helix-Rigid body movement [4]
Human Pancreatic-Helical loop-Extensive changes [4]
Pseudomonas sp.-Helix-loop-helixCa2+ coordinationDisplacement [10] [11]
Geobacillus zalihaeα6-α7Helix-loop-helix-Interface-dependent [11]

Molecular dynamics simulations provide detailed insights into lid domain behavior under different environmental conditions [11]. Studies of Geobacillus zalihae lipase reveal that lid displacement occurs only at water-octane interfaces, not in purely aqueous environments, confirming that interfacial activation is the primary mechanism governing lid dynamics [11]. The large structural rearrangements of the lid domain are driven by interactions between hydrophobic residues in the lid and nonpolar solvents [11].

The lid domain in family I.3 lipases from Pseudomonas species exhibits unique characteristics related to calcium ion coordination [10]. In the closed conformation, the lid lacks calcium binding sites and undergoes significant structural changes compared to the open conformation [10]. The presence or absence of calcium ions affects lid stability and positioning, contributing to the regulation of enzymatic activity [10].

Engineering studies demonstrate that lid domain modifications can dramatically alter lipase properties [25]. Introduction of disulfide bonds in the lid hinge region, such as the F95C-F214C bridge in Rhizopus chinensis lipase, substantially improves thermostability with an eleven-fold increase in half-life at 60 degrees Celsius [25]. However, such modifications can also affect catalytic efficiency toward specific substrates by altering the accessibility of the hydrophobic substrate channel [25].

Substrate Binding Pockets and Specificity Determinants

The substrate binding architecture of lipases consists of distinct regions that collectively determine specificity for different acyl chain lengths and substrate types [9] [12]. The scissile fatty acid binding site represents the primary determinant of substrate specificity, with lipases possessing large, hydrophobic binding pockets that accommodate long-chain fatty acids, in contrast to esterases which have small acyl binding pockets suited for short-chain substrates [9].

Structural analysis reveals three distinct categories of lipase binding sites based on their geometric organization [9]. The first category includes lipases with hydrophobic, crevice-like binding sites located near the protein surface, exemplified by Rhizomucor and Rhizopus lipases [9]. The second category encompasses lipases with funnel-like binding sites, including Candida antarctica, Pseudomonas, and mammalian pancreatic lipases, as well as cutinase [9]. The third category consists of lipases with tunnel-like binding sites, as observed in Candida rugosa lipase [9].

The length of scissile fatty acid binding sites varies dramatically among different lipases, ranging from 7.8 Angstroms in cutinase to 22 Angstroms in Candida rugosa and Rhizomucor miehei lipases [9]. This variation directly correlates with substrate chain length specificity, with longer binding sites accommodating longer fatty acid chains [9]. The binding site geometry and physicochemical properties of constituent amino acid residues work together to provide selectivity for specific substrate molecules [9].

Lipase FamilyBinding Site TypeLength (Å)Preferred SubstratesKey ResiduesReference
Rhizomucor mieheiCrevice-like22.0Long-chain triglycerides- [9]
Candida rugosaTunnel-like22.0Variable chain lengths- [9]
Candida antarcticaFunnel-like12.0Medium-chain esters- [9]
CutinaseFunnel-like7.8Short-chain substrates- [9]
Pseudomonas cepaciaFunnel-like15.0Medium-chain triglycerides- [9]

Computational modeling and site-directed mutagenesis studies identify specific amino acid positions critical for substrate binding [12]. In Geobacillus thermoleovorans lipase, rational design approaches targeting the acyl-binding pocket successfully improve fatty acid selectivity [12]. Narrowing the active site through incorporation of bulkier amino acids in the binding pocket lining effectively hinders access to omega-3 fatty acids, demonstrating the potential for engineering enhanced substrate discrimination [12].

The substrate binding mechanism involves multiple interaction sites that work cooperatively to position and orient substrate molecules [41]. Recent structural studies of lipoprotein lipase reveal the existence of a hydrophobic pore adjacent to the active site that can accommodate acyl chains from triglyceride substrates [41]. This pore structure suggests a unidirectional mechanism where fatty acid products travel through the active site, entering and exiting from opposite sides of the enzyme [41].

Electrostatic potential distribution on the molecular surface represents another critical factor in substrate binding specificity [1]. Negative electrostatic potential in the active site correlates with maximum activity toward triglycerides, while the presence and distribution of polar and hydrophobic residues in the active cleft influence substrate recognition patterns [1]. These electrostatic interactions complement the geometric constraints imposed by binding pocket architecture.

The pentapeptide motif Glycine-X-Serine-X-Glycine plays a dual role in both catalysis and substrate binding [31]. Mutagenesis studies of this motif in family VIII lipases demonstrate that alterations in the conserved sequence significantly affect biochemical properties and substrate specificity [31]. The motif is located in a loop structure close to the catalytic center, presumably representing a substrate-binding site that complements the primary binding pocket [31].

Structural Basis for Interfacial Activation

Interfacial activation represents the defining characteristic that distinguishes true lipases from esterases, involving dramatic increases in enzymatic activity when lipases encounter oil-water interfaces [1] [4]. This phenomenon is mediated by specific structural rearrangements that expose the hydrophobic active site pocket and catalytic machinery to substrate molecules [1] [4].

The structural basis for interfacial activation centers on the conformational flexibility of the lid domain and its response to different chemical environments [4] [11]. In the closed conformation, the lid covers the active site and presents polar side chains to the aqueous environment while burying the catalytic residues [4]. Upon encountering a hydrophobic interface, the lid undergoes displacement that exposes the active site and creates an enlarged hydrophobic surface area [4].

Crystal structure analysis reveals the dramatic nature of these conformational changes [4]. In fungal lipases, the helical lid undergoes rigid-body movement with minimal changes to other structural regions [4]. However, in human pancreatic lipase, the activation process involves more extensive structural modifications, including breaking and reformation of helical structures several residues away from the original position [4].

The movement of the lid domain serves multiple functional purposes beyond simple active site exposure [4]. Lid displacement contributes to the formation of a complete oxyanion hole structure necessary for efficient catalysis [4] [17]. Additionally, the conformational changes bury previously exposed polar residues while creating an expanded hydrophobic surface that facilitates interaction with lipid substrates [4].

Lipase SourceActivation MechanismStructural ChangesInterface RequirementActivation FoldReference
Rhizomucor mieheiRigid lid movementMinimal other changesOil-waterHigh [4]
Human PancreaticExtensive rearrangementHelix breaking/reformationLipid-colipaseVery high [4]
Pseudomonas cepaciaLid displacementActive site exposureHydrophobic surfaceModerate [5]
Geobacillus zalihaeTemperature-coupledHelix-loop-helix motionThermal + interfaceHigh [11]

Molecular dynamics simulations provide mechanistic insights into the activation process [11]. Studies of Geobacillus zalihae lipase demonstrate that lid displacement occurs exclusively at water-octane interfaces and is temperature-dependent [11]. The simulations reveal that hydrophobic interactions between lid residues and nonpolar solvents drive the large structural rearrangements, and this activated conformation is thermodynamically favorable [11].

The interfacial activation mechanism explains the unique kinetic behavior of lipases [1]. Below the critical micelle concentration of substrates, lipases exhibit low or negligible activity in aqueous solutions [1]. However, above this concentration, when lipid aggregates form oil-water interfaces, dramatic activation occurs as the lid domain responds to the changed chemical environment [1].

Temperature effects on interfacial activation reveal the complex interplay between thermal energy and structural dynamics [11]. The activation process in some lipases involves both interfacial recognition and thermal switching, where elevated temperatures facilitate the conformational changes necessary for lid opening [11]. This dual requirement explains why some lipases exhibit optimal activity only under specific combinations of temperature and interface conditions [11].

The structural basis for interfacial activation has been confirmed through mutagenesis studies targeting lid domain residues [1]. Modifications of lid sequences in Candida rugosa, Pseudomonas fragi, and Bacillus subtilis lipases demonstrate that the lid serves as both a structural and functional determinant of activity and selectivity [1]. These studies provide direct evidence that lid domain architecture is specifically evolved to respond to interfacial environments [1].

Comparative Structural Analysis Across Lipase Families

Lipase classification systems organize these enzymes into distinct families based on sequence homology, structural features, and biochemical properties [27] [28] [29]. The most widely accepted classification scheme divides bacterial lipases into eight major families (I-VIII), with family I further subdivided into seven subfamilies (I.1 through I.7) [28] [29]. Each family exhibits characteristic structural features that reflect evolutionary relationships and functional specializations [29].

Family I lipases, representing the largest group of bacterial true lipases, share the common alpha/beta hydrolase fold but display significant variations in lid domain architecture and secretion mechanisms [29]. Subfamilies I.1 and I.2 demonstrate high amino acid sequence similarity and utilize type II secretion systems, while subfamily I.3 lipases employ type I secretion systems and possess distinct two-domain architectures [27] [28].

Structural alignment studies across lipase families reveal remarkable conservation of active site architecture despite significant sequence divergence [14]. Comparative analysis of Candida antarctica lipase B, Triticum aestivum serine carboxypeptidase, and Hevea brasiliensis hydroxynitrile lyase demonstrates high structural similarity in catalytic site regions, including conservation of catalytic triad organization and oxyanion hole residues [14]. This conservation persists despite wide functional diversity and the ability to catalyze diverse chemical transformations [14].

The alpha/beta hydrolase superfamily encompasses a broad range of enzymes including proteases, lipases, peroxidases, esterases, epoxide hydrolases, and dehalogenases [15]. Despite their phylogenetic diversity and functional differences, these enzymes maintain the characteristic fold consisting of eight beta-strands connected by six alpha-helices [15]. The catalytic elements are consistently positioned on loops, which represent the best-conserved structural features across the superfamily [15].

FamilyRepresentative EnzymeStructural FeaturesSecretion SystemCharacteristic PropertiesReference
I.1Pseudomonas aeruginosaStandard α/β foldType IIHigh thermal stability [28]
I.2Burkholderia cepaciaStandard α/β foldType IIOrganic solvent tolerance [28]
I.3Pseudomonas fluorescensTwo-domain structureType ILarge molecular weight [27] [28]
I.5Geobacillus zalihaeHelix-loop-helix lid-Thermophilic adaptation [11]
VIIIMarinobacter lipolyticusβ-lactamase motif-Dual active sites [31]

Phylogenetic analysis of lipase families reveals distinct evolutionary patterns and adaptation strategies [13]. Cold-adapted lipases from Antarctic organisms show specific amino acid substitution patterns that enhance flexibility at low temperatures, while thermophilic lipases demonstrate increased rigidity through enhanced hydrogen bonding networks and disulfide bond formation [13] [35].

Thermostable lipases exhibit distinctive structural features that contribute to their enhanced stability [36]. These include increased numbers of hydrogen bonds, salt bridges, and aromatic interactions that collectively provide resistance to thermal denaturation [36]. The dynamics of these non-covalent interactions significantly influence both structural stability and catalytic efficiency under extreme temperature conditions [36].

Comparative structural analysis reveals that lid domain architecture serves as a primary distinguishing feature among lipase families [6] [8]. Thermostable enzymes typically possess larger, more complex lid structures with multiple helical elements, while mesophilic lipases have simpler lid architectures [6]. This correlation suggests that lid domain complexity contributes to thermal stability through enhanced structural rigidity [6].

The ESTHER database provides comprehensive resources for comparative analysis of the alpha/beta hydrolase superfamily [15]. This database facilitates systematic comparison of structural organization, catalytic mechanisms, and evolutionary relationships among diverse hydrolytic enzymes [15]. Such resources enable detailed investigation of structure-function relationships across the entire superfamily [15].

Metal ion coordination represents another distinguishing feature among lipase families [40] [42]. Some lipases incorporate calcium, zinc, or sodium ions that contribute to structural stability and potentially to catalytic function [40]. The presence and positioning of these metal binding sites vary among different families and may reflect specific environmental adaptations or functional requirements [40] [42].

Crystal Structures of Open and Closed Conformations

Crystallographic studies of lipases in both open and closed conformations provide fundamental insights into the conformational dynamics underlying interfacial activation [4] [10] [19]. These structural studies reveal the dramatic reorganization of protein architecture that occurs during the transition between inactive and active states [4].

The closed conformation of lipases typically shows the lid domain positioned over the active site, effectively burying the catalytic machinery and creating a predominantly hydrophilic surface [10] [19]. Pseudomonas species lipase MIS38 crystallized in the closed conformation at 1.5 Angstrom resolution demonstrates this architecture, with the lid domain covering the active site and lacking the calcium coordination sites present in the open form [10].

Crystal structure determination of multiple lipases has achieved increasingly high resolution, enabling detailed analysis of conformational states [19] [21] [22]. Candida antarctica lipase B has been refined to 1.55 Angstrom resolution in the orthorhombic crystal form and 2.1 Angstrom resolution in the monoclinic form [19]. Bacillus subtilis lipase structure determination at 1.3 Angstrom resolution reveals alternate conformations of the catalytic serine residue [22].

The open conformation of lipases shows displacement of the lid domain and exposure of the hydrophobic active site pocket [4] [5]. Pseudomonas cepacia lipase structure in the open conformation reveals a highly accessible active site with the characteristic alpha/beta hydrolase fold and catalytic triad comprising Serine-87, Histidine-286, and Aspartic acid-264 [5]. This open structure contrasts markedly with closed conformations where the active site remains buried [5].

Lipase SourceConformationResolution (Å)Space GroupKey Structural FeaturesPDB CodeReference
Candida antarctica BClosed1.55OrthorhombicRestricted active site1TCB [19]
Bacillus subtilisClosed1.3-Alternate serine conformations1ISP [22]
Pseudomonas cepaciaOpen--Exposed active site1OIL [5]
Human PancreaticClosed2.3OrthorhombicTwo-domain structure1HPL [21]
Rhizopus niveusClosed2.2-Single polypeptide chain- [20]

Comparative analysis of open and closed crystal structures elucidates the molecular mechanisms of conformational switching [4]. The transition involves not only lid movement but also subtle rearrangements of loop regions and secondary structural elements that optimize the geometry for substrate binding and catalysis [4]. These coordinated structural changes ensure proper alignment of catalytic residues and formation of the oxyanion hole [4].

Human lysosomal acid lipase crystallized at 2.6 Angstrom resolution in the closed form provides insights into the structural basis of lipid storage diseases [39]. The structure includes residues 9-49 and 57-384, revealing the characteristic two-domain architecture with a core alpha/beta hydrolase domain and a cap domain containing the lid region [39]. The closed conformation shows the lid in a position that restricts substrate access to the active site [39].

High-resolution crystal structures enable detailed analysis of hydrogen bonding networks and side chain conformations that govern conformational stability [22] [35]. Molecular dynamics simulations based on these crystal structures reveal the dynamic nature of lid domain movements and the role of environmental factors in promoting conformational transitions [35] [43].

The crystallization conditions significantly influence the conformational state captured in crystal structures [19]. Lipid-like molecules such as beta-octyl glucoside can be observed in crystal structures near active sites, and their behavior varies with pH conditions [19]. These observations suggest that crystal packing and environmental conditions can stabilize particular conformational states [19].

Temperature-dependent crystallographic studies reveal the thermal stability limits of different conformational states [38] [44]. Bacillus subtilis lipase exhibits remarkable pH-dependent thermostability, with structures at pH 4.5 and 5.0 showing linear oligomerization through specific dimeric associations that are absent at basic pH conditions [44]. These studies demonstrate how environmental conditions influence both conformational preferences and intermolecular interactions in crystalline forms [44].

Lipases exhibit a unique phenomenon known as interfacial activation, whereby their catalytic activity dramatically increases at the interface between lipid and aqueous phases [1] [2]. This characteristic distinguishes true lipases from simple esterases and represents one of the most important features of lipase enzymes [1]. The interfacial activation involves structural rearrangements of the lipase protein that expose the catalytic residues to substrate molecules present at the lipid-water interface [3].

The molecular basis of interfacial activation centers on the presence of a mobile domain termed the "lid" or "flap," which consists of an α-helical fragment that controls substrate access to the active site [3] [4]. In the closed conformation, this lid covers the active site, protecting the catalytic residues from the aqueous environment [4]. When lipase encounters a lipid-water interface, the lid undergoes displacement, revealing the active site and creating a hydrophobic surface area suitable for interaction with lipid substrates [1] [3].

Structural studies of Rhizomucor miehei lipase have demonstrated that interfacial activation involves the movement of a helical lid segment that increases the nonpolarity of the surface surrounding the catalytic site [1]. The lid typically presents nonpolar side chains over the catalytic group and polar side chains to the enzyme surface [2]. During activation, hydrophobic residues on the lid domain interact strongly with the nonpolar solvent environment, while hydrophilic residues become partially buried [3].

The extent of lid displacement varies among different lipases. For example, molecular dynamics simulations of T1 lipase revealed that lid movements only occur at water-octane interfaces, not in purely aqueous environments, confirming that activation is governed by interfacial activation coupled with temperature-dependent processes [3]. The lid domain in T1 lipase comprises approximately 55 amino acids (Asp175–Lys229) located on α6 and α7 helices, forming a helix-loop-helix motif [3].

Temperature also plays a crucial role in interfacial activation. Studies have identified "temperature switch" activation in thermostable lipases, where lid displacement occurs only when the temperature reaches a critical value [3]. This mechanism operates in conjunction with traditional interfacial activation, suggesting multiple pathways for lipase activation depending on environmental conditions.

The Classical Serine-Histidine-Aspartate Catalytic Triad Mechanism

The majority of lipases employ a classical catalytic triad consisting of serine, histidine, and aspartate residues, which is characteristic of serine hydrolases [5] [6] [7]. This catalytic triad operates through a well-defined mechanism involving nucleophilic attack, tetrahedral intermediate formation, and product release [7] [8].

The catalytic mechanism begins with the serine nucleophile attacking the carbonyl carbon of the ester substrate [7]. The histidine residue functions as both a general base and a general acid throughout the reaction cycle, while the aspartate residue stabilizes the histidine through hydrogen bonding [7] [9]. The catalytic triad residues in Bacillus subtilis lipase, for example, consist of Ser77, Asp133, and His156 [8].

During the acylation step, the serine hydroxyl group attacks the substrate ester bond, forming a tetrahedral intermediate that is stabilized by the oxyanion hole [10] [8]. The oxyanion hole is formed by backbone amide groups, typically from residues adjacent to the catalytic serine [8] [11]. In Bacillus subtilis lipase, the oxyanion hole is formed by the peptidic groups of Ile12 and Met78 [8].

The reaction proceeds through a ping-pong mechanism consisting of two main steps: acylation and deacylation [10]. During acylation, the serine nucleophile and the alcoholic group of the ester substrate participate simultaneously, with the alcohol acting as the leaving group [10]. In the deacylation step, water acts as the nucleophile attacking the acyl-enzyme intermediate, with the serine group becoming the leaving group [10].

Site-directed mutagenesis studies have confirmed the essential roles of the catalytic triad residues. Mutation of His313 or Asp255 to alanine in Pseudomonas sp. MIS38 lipase results in almost complete loss of enzymatic activity, while mutations of other conserved residues do not seriously affect activity [9]. This demonstrates the critical importance of the histidine and aspartate residues in maintaining catalytic function.

The stereochemistry of the catalytic triad is highly conserved across different lipases. The active atoms on the catalytic triad have essentially identical stereochemistry in serine proteases and lipases, although the amino acids themselves may have different conformations and orientations [2]. This conservation reflects the fundamental importance of the spatial arrangement for catalytic efficiency.

Alternative Cysteine-Histidine-Aspartate Catalytic Mechanisms

While the classical serine-histidine-aspartate triad predominates in lipases, alternative catalytic mechanisms involving cysteine-histidine-aspartate triads have been successfully engineered through directed evolution [6]. These artificial cysteine-lipases represent a significant departure from naturally occurring enzymes and demonstrate the plasticity of the catalytic mechanism.

The development of cysteine-lipases involved replacing the nucleophilic serine with cysteine in Candida antarctica lipase B (CALB) [6]. Initial attempts to create active cysteine-lipases through simple serine-to-cysteine substitution generally resulted in loss of activity [6]. However, directed evolution techniques enabled the creation of highly active cysteine-lipases with additional mutations including W104V/A281Y/A282Y/V149G [6].

The engineered cysteine-lipase exhibits remarkable catalytic efficiency, showing 40-fold higher catalytic efficiency than wild-type CALB in the hydrolysis of 4-nitrophenyl benzoate [6]. This enhanced activity demonstrates that alternative catalytic mechanisms can achieve superior performance compared to natural enzymes when properly optimized.

Mechanistic studies of cysteine-lipases reveal important differences from the classical serine mechanism. Quantum mechanical and molecular dynamics calculations indicate that the cysteine-lipase operates through a two-step mechanism involving a zwitterionic pair Cys105⁻/His224⁺ rather than a concerted process [6]. This mechanism preference distinguishes cysteine-lipases from their serine counterparts.

Crystal structural analysis of the cysteine-lipase provides insights into the structural basis for the altered mechanism [12]. The structure reveals how the additional mutations introduced during directed evolution accommodate the different chemical properties of cysteine compared to serine [12]. These structural adaptations are essential for maintaining catalytic activity with the alternative nucleophile.

The tolerance of cysteine-lipases for bulky substrates represents another advantage over natural serine-lipases [6]. This expanded substrate scope makes cysteine-lipases particularly attractive for biotechnological applications requiring the processing of sterically demanding molecules.

Substrate Specificity and Regioselectivity

Lipase substrate specificity encompasses multiple dimensions including regioselectivity, chain length preference, and lipid class specificity [13] [14]. Regioselectivity refers to the ability of lipases to distinguish between primary (sn-1,3) and secondary (sn-2) ester functionalities in triacylglycerol molecules [14] [15].

Most lipases exhibit sn-1,3 selectivity, preferentially hydrolyzing ester bonds at the primary positions of glycerol [14]. Rhizomucor miehei, Rhizopus, and Humicola lipases demonstrate strong sn-1,3 selectivity, with no significant incorporation of fatty acids into the sn-2 position during transesterification reactions [14]. Pseudomonas lipases show partial regioselectivity, with reaction rates at sn-2 being approximately one-fifth of the rates at sn-1,3 positions [14].

Candida antarctica A lipase exhibits unique behavior with a slight preference for the sn-2 position, showing 16% higher reaction rates at sn-2 compared to sn-1,3 positions [14]. This makes it valuable for applications requiring modification of the secondary position in triacylglycerols [14]. In contrast, Geotrichum candidum lipase demonstrates strong sn-2 specificity, particularly for fatty acids with cis-9-unsaturation [13].

Chain length specificity varies significantly among lipases. Candida rugosa and porcine pancreatic lipases exhibit preferences for shorter-chain substrates, while Rhizomucor miehei lipase shows little significant difference in transesterification rates with C8-C18 esters [14]. Pseudomonas fluorescens PFHL demonstrates optimal catalytic efficiency with medium-chain fatty acid esters, showing a kcat/Km of 134.31 mM⁻¹·min⁻¹ toward p-nitrophenyl laurate (C12), which is 1.45-fold higher than for p-nitrophenyl palmitate (C16) [16].

The molecular basis of substrate specificity involves the structure of the acyl-binding pocket and the arrangement of hydrophobic residues [16]. Molecular docking studies reveal that medium-chain substrates fit better in the catalytic pocket and form more stable enzyme-substrate complexes [16]. The binding stability is enhanced by the formation of multiple hydrogen bonds, with up to seven hydrogen bonds observed in optimal substrate-enzyme complexes [16].

Lipases also exhibit specificity toward different lipid classes beyond simple triacylglycerols. Some lipases display broad substrate scope including esters of cholesterol, phospholipids, and lipid-soluble vitamins [5]. However, these activities are usually treated separately from conventional lipase functions due to their distinct catalytic requirements.

Stereoselectivity and Enantioselectivity

Lipases demonstrate remarkable stereoselectivity in the resolution of chiral substrates, particularly secondary alcohols [17] [18]. The enantioselectivity of lipases arises from differential binding and catalytic efficiency toward enantiomeric substrates, with the fast-reacting enantiomer binding in a productive mode and the slow-reacting enantiomer binding in a nonproductive mode [17].

Pseudomonas cepacia lipase serves as an exemplary catalyst for highly enantioselective resolution of chiral secondary alcohols [17]. The stereoselectivity depends on the distance between the histidine side chain (HNε) and the alcohol oxygen (d(HNε-Oalc)) in the enzyme-substrate complex [17]. For substrates with high enantioselectivity (E > 100), this distance exceeds 2.2 Å for slow-reacting enantiomers, preventing efficient catalysis [17]. In contrast, substrates with low enantioselectivity (E < 20) show distances less than 2.0 Å [17].

The molecular basis of stereoselectivity involves steric complementarity between the lipase topological structure and substrate [18]. The enzyme active site accommodates the fast-reacting enantiomer without steric hindrance while the slow-reacting enantiomer experiences repulsive interactions that disrupt the optimal geometry for catalysis [17]. These steric effects primarily affect the transition state rather than the initial binding event [19].

Regional structural flexibility significantly influences lipase enantioselectivity [18]. Enzymes with higher structural flexibility generally display lower enantioselectivity because they can accommodate both substrate enantiomers more readily [18]. This relationship between flexibility and selectivity has important implications for protein engineering efforts aimed at enhancing stereoselectivity.

Hydrogen bonding networks between catalytic residues and tetrahedral intermediates play crucial roles in determining stereoselectivity [18]. The formation of specific hydrogen bonds stabilizes the transition state for the preferred enantiomer while destabilizing the transition state for the less favored enantiomer [18]. These interactions are particularly important at the oxyanion hole region where the tetrahedral intermediate is stabilized.

Electrostatic interactions between surface residues also contribute to stereoselectivity, even when these residues are remote from the active site [18] [20]. Chemical modification of surface amino and carboxylic groups can significantly alter enantioselectivity, as demonstrated by improvements in Candida antarctica lipase B selectivity from E = 25.5 to E = 35.6 through surface modifications [18].

Environmental factors such as solvent choice can dramatically affect stereoselectivity [19]. Different organic solvents can induce reversal of diastereoselectivity, as observed when reactions in DMSO and DMF show opposite selectivity patterns compared to acetonitrile [21]. The mechanism underlying these solvent effects involves specific interactions between solvent molecules and enzyme residues that alter the active site geometry.

pH and Temperature Dependencies

Lipase activity and stability exhibit strong dependencies on pH and temperature conditions, with optimal ranges varying significantly among different enzyme sources [22] [23] [24]. The pH dependency reflects the ionization states of catalytic residues, particularly the histidine in the catalytic triad, which must be properly protonated to function as a general base [24].

Most lipases show optimal activity in the pH range of 7-9, with some exceptions demonstrating activity at more extreme pH values [22] [23]. Bacillus sp LBN 2 lipase exhibits optimal activity at pH 10.0 and maintains stability in the pH range of 8-11 with 90% retention of activity at pH 11 [22]. This alkaline preference makes it particularly suitable for applications in detergent formulations and other high-pH environments.

The pH stability of lipases often differs from their optimal activity pH [24]. Bacillus subtilis lipase demonstrates remarkable pH-dependent thermostability, remaining stable at low pH values (below 6) while aggregating at higher pH values (above 7) when heated above 45°C [24]. At low pH, the lipase undergoes reversible denaturation, completely recovering its native structure and activity upon cooling [24].

Temperature optima for lipases typically range from 37°C to 60°C, with thermostable variants showing activity at even higher temperatures [22] [23]. Pseudomonas fluorescens PFHL demonstrates optimal activity at 60°C and retains 48.23% of its relative activity at 90°C, making it exceptionally thermostable [16]. The half-life at optimal temperature varies significantly, with thermostable lipases showing half-lives of several hours at elevated temperatures [25].

The molecular basis of temperature stability involves multiple factors including hydrogen bond networks, salt bridges, and the overall protein flexibility [24]. Thermostable lipases often contain increased numbers of hydrogen bonds and salt bridges that stabilize the protein structure at elevated temperatures [22]. The presence of polyamines in the protein structure and higher proportions of thermophilic amino acids also contribute to thermal stability [22].

Temperature effects on lipase kinetics follow typical enzyme behavior with exponential increases in reaction rate until thermal denaturation occurs [25]. The activation energy for thermal inactivation varies among lipases, with bacterial lipases generally requiring higher energy (34.8 kJ mol⁻¹) for denaturation compared to fungal lipases (23.3 kJ mol⁻¹) [25].

pH effects on lipase structure are often pH-dependent and can involve protonation-deprotonation equilibria of ionizable groups [24]. Low pH stability in some lipases results from altered intermolecular interactions, including the formation of linear oligomers through specific dimeric associations that are absent at basic pH [24]. These pH-induced structural changes can trap the enzyme in conformations that allow complete refolding upon return to optimal conditions.

Solvent Effects on Lipase Activity

Organic solvents significantly influence lipase activity, structure, and stability through various mechanisms including direct binding to the enzyme, alteration of enzyme flexibility, and modification of the active site environment [10] [26]. The effects of solvents on lipases are complex and depend on both the chemical nature of the solvent and the concentration used.

Polar organic solvents demonstrate diverse effects on lipase activity [10]. Acetone, acetonitrile, and dimethylformamide (DMF) cause concentration-dependent decreases in lipase activity, with 50% activity loss occurring at approximately 20% solvent concentration [10]. In contrast, dimethylsulfoxide (DMSO), isopropanol, and methanol can enhance lipase activity at lower concentrations, with maximum enhancements of 3-fold, 2-fold, and 1.7-fold, respectively [10].

The molecular mechanism underlying solvent effects involves preferential binding of organic solvent molecules to hydrophobic patches near the active site [10]. Nuclear magnetic resonance studies reveal that all organic solvents localize to the active site vicinity without causing significant structural changes to the protein core [10]. This localized binding alters the microenvironment of the catalytic residues without disrupting the overall protein architecture.

Kinetic analysis reveals that organic solvents affect both substrate binding (Km) and catalytic turnover (kcat) [10]. All tested solvents increase the apparent Km values, indicating decreased substrate affinity, while simultaneously enhancing kcat values [10]. For example, in 10% methanol, Km increases to 3.12 mM compared to 0.19 mM in buffer alone, while kcat increases to 2209 min⁻¹ from 497 min⁻¹ [10].

The polarity of organic solvents influences their effects on lipase stability [27]. Generally, lipase structural stability increases with decreasing solvent polarity [27]. Hydrophobic solvents typically lead to higher enzymatic activity and stability compared to hydrophilic solvents, which tend to strip essential water molecules from the enzyme surface [28].

Solvent effects on lipase enantioselectivity demonstrate the importance of the microenvironment in determining stereochemical outcomes [29]. Small concentrations of DMSO can lead to lipase activation through an uncompetitive mechanism, while isopropanol and acetonitrile reduce enzyme activity [29]. These differential effects allow for optimization of both activity and selectivity through appropriate solvent selection.

The mechanism of solvent-induced activity enhancement involves facilitation of the catalytic cycle through stabilization of transition states [10]. The binding of organic solvents to the active site region may pre-organize the enzyme in a conformation favorable for catalysis, effectively lowering the activation energy for the rate-limiting step [10].

Water activity plays a crucial role in determining solvent effects [30]. The enantioselectivity of lipases varies dramatically with water activity, with some enzymes showing optimal selectivity at specific water activity levels [30]. This relationship reflects the importance of maintaining optimal hydration of the enzyme while allowing organic solvents to exert their beneficial effects.

Kinetic Models for Lipase-Catalyzed Reactions

Lipase-catalyzed reactions follow complex kinetic patterns that require sophisticated mathematical models to describe accurately [31] [32]. The most commonly applied kinetic model for lipase catalysis is the Ping-Pong Bi-Bi mechanism, which accounts for the sequential binding and release of substrates and products [31] [33].

The Ping-Pong mechanism describes lipase catalysis as a two-step process involving acylation and deacylation phases [31]. In the acylation step, the first substrate (typically a triacylglycerol) binds to the enzyme and releases the first product (alcohol), forming an acyl-enzyme intermediate [31]. In the deacylation step, the second substrate (water) binds and releases the second product (fatty acid), regenerating the free enzyme [31].

For triacylglycerol hydrolysis, kinetic models must account for the stepwise nature of the reaction from triacylglycerol to glycerol through diacylglycerol and monoacylglycerol intermediates [31]. The comprehensive model incorporates non-enzymatic acyl migration of diacylglycerol and monoacylglycerol isomers, which significantly affects product distribution [31].

The mathematical representation of lipase kinetics requires consideration of multiple substrate concentrations and inhibition effects [33]. Alcohol inhibition is commonly observed in lipase-catalyzed esterification reactions, necessitating modified kinetic equations that account for competitive or non-competitive inhibition patterns [33].

Unstructured kinetic models have been successfully applied to describe lipase production and activity [32]. The logistic model effectively describes cell growth kinetics, while the Luedeking-Piret model accurately represents lipase production kinetics [32]. These models demonstrate high correlation coefficients (R² > 0.94) with experimental data [32].

The Luedeking-Piret model for lipase production incorporates both growth-associated and non-growth-associated product formation [32]:

dP/dt = α(dX/dt) + βX

where α represents the growth-associated rate constant and β represents the non-growth-associated rate constant [32]. For most lipases, the non-growth-associated parameter β is negative, indicating that lipase production is primarily growth-dependent [32].

Temperature-dependent kinetic models incorporate Arrhenius relationships to describe the effects of temperature on reaction rates [34]. These models must account for enzyme stability at different temperatures, often requiring separate terms for activity enhancement and thermal inactivation [25].

Stereoselectivity in lipase kinetics requires models that account for different reaction rates for enantiomeric substrates [19]. The enantioselectivity factor E is defined as the ratio of catalytic efficiencies (kcat/Km) for fast and slow-reacting enantiomers [19]. Kinetic studies reveal that enantioselectivity typically arises from differences in Vmax rather than Km values [19].

Interfacial kinetics models address the unique behavior of lipases at oil-water interfaces [35]. These models must consider the partitioning of substrates between bulk phases and the interface, as well as the conformational changes that occur during interfacial activation [35]. The complexity of interfacial systems requires specialized approaches that differ significantly from conventional solution-phase enzyme kinetics.

Use Classification

EPA Safer Chemical Functional Use Classes -> Enzymes and Enzyme Stabilizers
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food Additives -> ENZYME_PREPARATION; -> JECFA Functional Classes

General Manufacturing Information

Triacylglycerol lipase: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

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